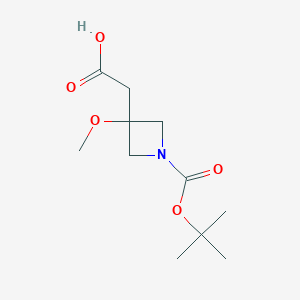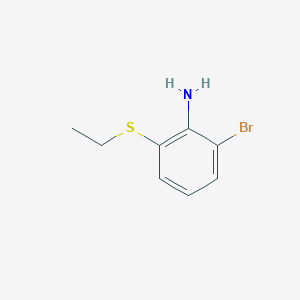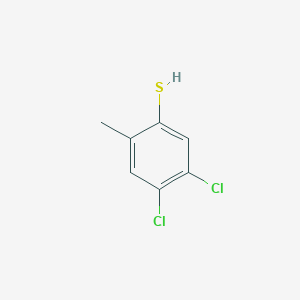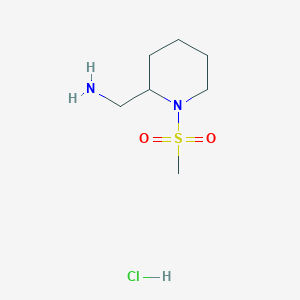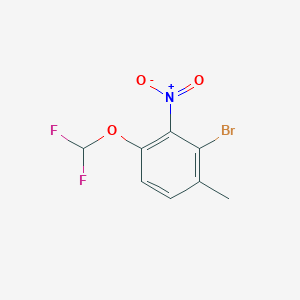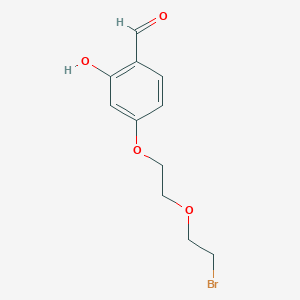
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Complex Organic Compounds
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. It has been used in the base-catalyzed reaction with 2-{[2-(vinyloxy)ethoxy]methyl}oxirane, resulting in compounds that upon further condensation with thiosemicarbazide and primary aliphatic amines afford thiosemicarbazones and 1-{2-[(alkylimino)methyl]phenoxy}-3-[2-(vinyloxy)ethoxy]propan-2-ols. These reactions demonstrate the versatility of the compound in synthesizing derivatives with potential biological activities (Kukharev et al., 2008).
Liquid Crystal Synthesis
The compound is instrumental in the synthesis and study of liquid crystal materials. For instance, it has been used in the creation of cinnamaldehyde-based molecules with Schiff base linking units, which display thermotropic liquid crystalline behavior. This research highlights the role of such compounds in understanding the structure-property relationships that govern the mesogenic properties and nematic phase behavior of liquid crystals (Jamain et al., 2020).
Material Science and Polymer Synthesis
Furthermore, derivatives of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde have found applications in material science and polymer synthesis. The synthesis of bis-aldehyde monomers from related benzaldehydes, followed by polymerization with various diamines, yields poly(azomethines) with notable electrical conductivity. This research underscores the compound's significance in developing conductive polymeric materials, which are crucial for electronic and photonic technologies (Hafeez et al., 2019).
Organic Synthesis Methodology
In organic synthesis methodology, the compound's derivatives have been used to explore novel synthetic routes and mechanisms. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, showcases the utility of these compounds in developing new carbon-carbon bond-forming reactions. This work not only expands the toolkit of organic chemists but also provides insights into the regioselectivity and efficiency of such transformations (Kokubo et al., 1999).
properties
IUPAC Name |
4-[2-(2-bromoethoxy)ethoxy]-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c12-3-4-15-5-6-16-10-2-1-9(8-13)11(14)7-10/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANJDJFBDHOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCOCCBr)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



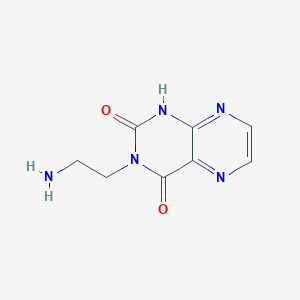
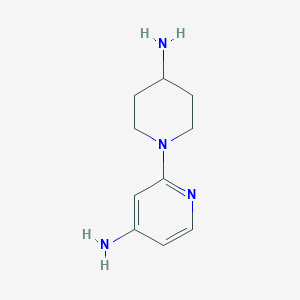
![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)

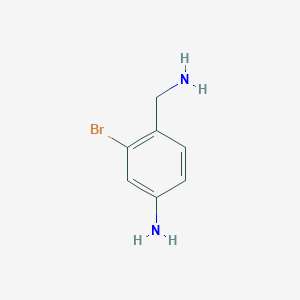
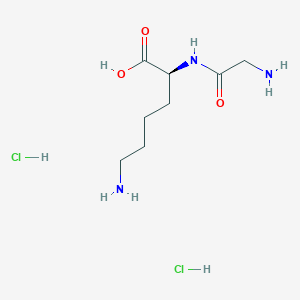
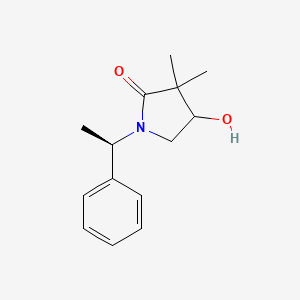
![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)
